molecular formula C20H23NO2S B12544748 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one CAS No. 144482-66-6

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one

Cat. No.: B12544748
CAS No.: 144482-66-6
M. Wt: 341.5 g/mol
InChI Key: PZXHPHKZEKBSRO-UHFFFAOYSA-N
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Description

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one is a chemical compound known for its unique structure and properties. It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one typically involves the reaction of thioxanthone with 3-(diethylamino)propyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Activity

Overview
TxA1 has been investigated for its antifungal properties, particularly against pathogenic fungi such as Candida albicans and Aspergillus species. The compound exhibits promising results in inhibiting fungal growth and biofilm formation, which are critical factors in the treatment of fungal infections.

Research Findings
In a study assessing the antifungal activity of aminothioxanthone derivatives, TxA1 demonstrated a minimum inhibitory concentration (MIC) that effectively inhibited germ tube and biofilm formation in C. albicans. The results indicated a significant reduction in biofilm formation at concentrations of TxA1, showcasing its potential as a therapeutic agent against resistant strains of fungi .

Antibacterial Properties

Mechanism of Action
TxA1 has also shown considerable antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound functions by inhibiting bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. This property enhances the effectiveness of existing antibiotics when used in combination with TxA1 .

Case Studies

  • Study on MRSA: A study revealed that TxA1 not only inhibited the growth of MRSA but also demonstrated synergy with conventional antibiotics like ampicillin and oxacillin. This suggests that TxA1 could be a valuable addition to antibiotic therapies .
  • Efflux Pump Inhibition: Further investigations confirmed that TxA1 could reverse multidrug resistance by effectively inhibiting the efflux pumps in bacterial strains .

Antitumor Activity

Potential as an Anticancer Agent
TxA1 has been identified as a potential anticancer agent due to its ability to modulate cell growth and induce apoptosis in various cancer cell lines. Research indicates that it may act as a dual inhibitor of P-glycoprotein and tumor cell growth, making it a candidate for further development in cancer therapies.

Key Findings

  • In vitro studies have shown that TxA1 exhibits significant cytotoxicity against human tumor cell lines, with a GI50 value lower than that of doxorubicin, a standard chemotherapeutic agent. This positions TxA1 as a promising candidate for further exploration in oncology .
  • The compound's mechanism includes the modulation of autophagy pathways and apoptosis induction, suggesting multiple targets for therapeutic intervention .

Photoinitiation Applications

Role in Polymerization Processes
TxA1 has been explored as a photoinitiator in polymerization processes, particularly in the development of photopolymerizable materials. Its ability to absorb light and initiate polymerization reactions makes it valuable in industries such as coatings, adhesives, and 3D printing.

Research Insights
Recent studies have highlighted the effectiveness of thioxanthone derivatives like TxA1 in initiating free radical polymerization under visible light conditions. This property is advantageous for environmentally friendly applications where UV light sources are less desirable .

Summary Table of Applications

Application AreaKey FindingsReferences
Antifungal Activity Effective against C. albicans; inhibits biofilm formation
Antibacterial Properties Inhibits MRSA; reverses multidrug resistance
Antitumor Activity Cytotoxic to cancer cell lines; modulates apoptosis
Photoinitiation Applications Initiates polymerization reactions; useful in coatings and 3D printing

Mechanism of Action

The mechanism of action of 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit P-glycoprotein, which plays a role in drug resistance in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one
  • 4-[3-(Diethylamino)propoxy]benzaldehyde
  • 1-(4-(3-Diethylamino-HO-propoxy)-propoxy-ME-PH)-propan-one

Uniqueness

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one stands out due to its unique combination of a thioxanthene core with a diethylamino propoxy side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one is a compound belonging to the thioxanthenone family, notable for its significant biological activity, particularly in cancer research. Its unique structure includes a thioxanthenone moiety, which contributes to various pharmacological properties such as antitumor and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula of this compound reflects its complex structure, which enhances its solubility and interaction with biological targets. The diethylamino group attached to a propoxy chain plays a crucial role in its pharmacological profile.

Research indicates that compounds within the thioxanthenone family exhibit antitumor properties through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle, thereby inhibiting tumor growth.
  • P-Glycoprotein Interaction : this compound interacts with P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This interaction may enhance the efficacy of co-administered chemotherapeutic agents by modulating drug transport across cell membranes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntitumorInduces apoptosis and causes cell cycle arrest in cancer cells.
AntimicrobialExhibits antibacterial and antifungal properties against various pathogens.
P-Glycoprotein ModulationEnhances drug absorption and efficacy by modulating P-glycoprotein activity in intestinal cells.

Case Studies

  • Antitumor Activity : A study evaluated the compound's effectiveness against K562 chronic myelogenous leukemia cells, revealing a GI50 value of 1.90 mM, significantly lower than that of doxorubicin (11.89 mM). This suggests that this compound is a potent inhibitor of tumor growth .
  • Antimicrobial Effects : The compound was tested against various bacterial strains and fungi, demonstrating significant antimicrobial activity. It was particularly effective against Candida albicans and Aspergillus fumigatus, indicating its potential as an antifungal agent .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with other thioxanthone derivatives:

Compound Name Structure Features Unique Aspects
1-[2-(Diethylamino)ethylamino]-4-hydroxythioxanthen-9-oneHydroxy group at position 4Enhanced water solubility
1-Chlorothioxanthen-9-oneChlorine substitution at position 1Increased reactivity due to halogen presence
1-[2-(Dimethylamino)ethylamino]-4-methylthioxanthen-9-oneMethyl group at position 4Potentially altered pharmacological profile

This comparative analysis highlights how variations in functional groups can influence biological activity and chemical reactivity within this class of compounds.

Properties

CAS No.

144482-66-6

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

2-[3-(diethylamino)propoxy]thioxanthen-9-one

InChI

InChI=1S/C20H23NO2S/c1-3-21(4-2)12-7-13-23-15-10-11-19-17(14-15)20(22)16-8-5-6-9-18(16)24-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3

InChI Key

PZXHPHKZEKBSRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Origin of Product

United States

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